molecular formula C22H19N3O4 B2777175 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid CAS No. 2137822-35-4

7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid

Cat. No.: B2777175
CAS No.: 2137822-35-4
M. Wt: 389.411
InChI Key: YURWDSRDSZICNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protective group for amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the amino group with the Fmoc group, followed by cyclization reactions to form the imidazo[1,5-a]pyrazine core. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of Fmoc protection and deprotection, as well as the cyclization reactions required to form the final product. The use of high-throughput techniques and stringent quality control measures ensures the consistency and reliability of the compound produced .

Chemical Reactions Analysis

Types of Reactions

7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, the compound can be used to study enzyme-substrate interactions and protein-ligand binding. The Fmoc group serves as a protective group, allowing for the selective modification of specific amino acids in peptides and proteins .

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators .

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and advanced materials .

Mechanism of Action

The mechanism of action of 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can be selectively removed under basic conditions, revealing reactive sites that can participate in further chemical reactions. The imidazo[1,5-a]pyrazine core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid stands out due to its imidazo[1,5-a]pyrazine core, which provides unique reactivity and stability. This structural feature allows for specific interactions with biological targets, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

7-(9H-fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c26-21(27)20-19-11-24(9-10-25(19)13-23-20)22(28)29-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURWDSRDSZICNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=NC(=C2CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.